4-benzyl-1-(5-nitro-2-furoyl)piperidine
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Overview
Description
Synthesis Analysis
The synthesis of analogues related to 4-benzyl-1-(5-nitro-2-furoyl)piperidine has been explored to improve bioavailability and biological activity. One approach involved modifying the structural features that limited bioavailability in similar compounds, such as 5-nitro-furan-2-carboxylic acid derivatives, which demonstrated excellent in vitro activity but faced challenges in vivo due to rapid metabolic cleavage and poor absorption. Modifications included the introduction of nitrogen atoms into aromatic rings and the expansion of these rings to bicyclic moieties, resulting in compounds with retained or superior anti-tuberculosis activity and enhanced serum half-life (Tangallapally et al., 2006).
Molecular Structure Analysis
The molecular structure and spectroscopic analysis of compounds structurally related to 4-benzyl-1-(5-nitro-2-furoyl)piperidine have been carried out using various techniques. For instance, the crystal structure of a similar compound was investigated through X-ray crystallography, revealing details about the geometric parameters and electronic structure, which are crucial for understanding the compound's reactivity and potential interactions with biological targets (Prasad et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of 4-benzyl-1-(5-nitro-2-furoyl)piperidine analogues includes their interaction with various reagents and conditions to produce a wide array of derivatives. These reactions often aim to modify the compound's pharmacokinetic properties or enhance its biological activity. For example, the synthesis of N-substituted piperidine derivatives demonstrated the potential for creating inhibitors for specific enzymes, highlighting the compound's versatility in chemical modifications (Picard et al., 2000).
Physical Properties Analysis
The physical properties of 4-benzyl-1-(5-nitro-2-furoyl)piperidine and its derivatives, such as solubility, melting point, and stability, are essential for its formulation and application. These properties are determined through various analytical techniques, providing insights into the compound's behavior under different conditions and its suitability for further development.
Chemical Properties Analysis
The chemical properties, including the compound's acidity, basicity, reactivity towards nucleophiles and electrophiles, and its redox behavior, are pivotal in dictating its interactions with biological systems and its overall biological activity. Studies focusing on the molecular docking and enzymatic inhibition by derivatives of 4-benzyl-1-(5-nitro-2-furoyl)piperidine have shed light on its potential therapeutic applications and mechanism of action (Hussain et al., 2016).
properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(5-nitrofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-17(15-6-7-16(23-15)19(21)22)18-10-8-14(9-11-18)12-13-4-2-1-3-5-13/h1-7,14H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVSMRBMUNDHCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperidin-1-yl)(5-nitrofuran-2-yl)methanone |
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